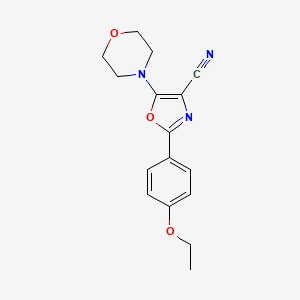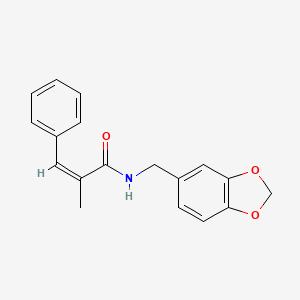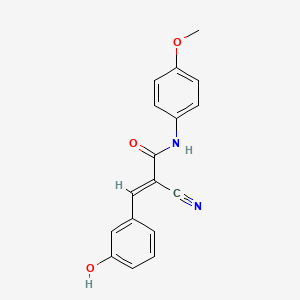
N-(4-chloro-2-methylphenyl)-N'-cyclohexylthiourea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-chloro-2-methylphenyl)-N'-cyclohexylthiourea, also known as CCT, is a chemical compound that has been widely used in scientific research. CCT is a thiourea derivative that has been synthesized through various methods and has shown promising results in various fields of study.
Aplicaciones Científicas De Investigación
N-(4-chloro-2-methylphenyl)-N'-cyclohexylthiourea has been widely used in scientific research due to its unique properties. It has been used as a tool to study the function of various proteins such as TRPC6, a calcium-permeable channel that is involved in the regulation of blood pressure. N-(4-chloro-2-methylphenyl)-N'-cyclohexylthiourea has also been used to study the role of the endoplasmic reticulum (ER) in the regulation of calcium signaling. Additionally, N-(4-chloro-2-methylphenyl)-N'-cyclohexylthiourea has been used to study the mechanism of action of various drugs such as nifedipine, a calcium channel blocker.
Mecanismo De Acción
N-(4-chloro-2-methylphenyl)-N'-cyclohexylthiourea is a potent inhibitor of the sarcoplasmic reticulum calcium ATPase (SERCA) pump, which is responsible for the uptake of calcium into the ER. By inhibiting SERCA, N-(4-chloro-2-methylphenyl)-N'-cyclohexylthiourea causes an increase in cytosolic calcium levels, which can lead to various physiological effects. N-(4-chloro-2-methylphenyl)-N'-cyclohexylthiourea has also been shown to inhibit the activity of TRPC6 channels, which are involved in the regulation of calcium influx in various cell types.
Biochemical and Physiological Effects:
N-(4-chloro-2-methylphenyl)-N'-cyclohexylthiourea has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis in various cancer cell lines, which makes it a potential anticancer drug. N-(4-chloro-2-methylphenyl)-N'-cyclohexylthiourea has also been shown to inhibit the proliferation of smooth muscle cells, which makes it a potential drug for the treatment of cardiovascular diseases. Additionally, N-(4-chloro-2-methylphenyl)-N'-cyclohexylthiourea has been shown to induce insulin secretion in pancreatic beta cells, which makes it a potential drug for the treatment of diabetes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(4-chloro-2-methylphenyl)-N'-cyclohexylthiourea has several advantages and limitations for lab experiments. One of the advantages is that it is a potent inhibitor of SERCA, which makes it a valuable tool for studying calcium signaling. Additionally, N-(4-chloro-2-methylphenyl)-N'-cyclohexylthiourea has been shown to have a high affinity for TRPC6 channels, which makes it a valuable tool for studying the function of these channels. However, one of the limitations of N-(4-chloro-2-methylphenyl)-N'-cyclohexylthiourea is that it is a toxic compound and requires careful handling.
Direcciones Futuras
For the study of N-(4-chloro-2-methylphenyl)-N'-cyclohexylthiourea include its potential use as an anticancer drug, its use in the treatment of cardiovascular diseases and diabetes, and the development of new synthesis methods.
Métodos De Síntesis
The synthesis of N-(4-chloro-2-methylphenyl)-N'-cyclohexylthiourea can be achieved through various methods. One of the most common methods is the reaction between 4-chloro-2-methylphenyl isothiocyanate and cyclohexylamine in the presence of a catalyst such as triethylamine. This method yields a high yield of N-(4-chloro-2-methylphenyl)-N'-cyclohexylthiourea with a purity of over 99%.
Propiedades
IUPAC Name |
1-(4-chloro-2-methylphenyl)-3-cyclohexylthiourea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19ClN2S/c1-10-9-11(15)7-8-13(10)17-14(18)16-12-5-3-2-4-6-12/h7-9,12H,2-6H2,1H3,(H2,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZHIMQIZBJDLPX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)NC(=S)NC2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19ClN2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Chloro-2-methylphenyl)-3-cyclohexylthiourea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N,N-diethyl-4-[(4-methyl-1-piperazinyl)methyl]aniline](/img/structure/B5762344.png)

![[3-chloro-5-methoxy-4-(1-naphthylmethoxy)phenyl]methanol](/img/structure/B5762362.png)



![7-[(2-methoxybenzyl)oxy]-4-methyl-2H-chromen-2-one](/img/structure/B5762388.png)
![N'-{[(4-isopropylphenoxy)acetyl]oxy}-3-methylbenzenecarboximidamide](/img/structure/B5762395.png)

![3'-(4-methylphenyl)-6'H-spiro[cyclopentane-1,5'-[1,2,4]triazolo[3,4-a]isoquinoline]](/img/structure/B5762402.png)

![2-chloro-N-{3-[methyl(methylsulfonyl)amino]phenyl}benzamide](/img/structure/B5762411.png)
![N-[4-(1,3-benzothiazol-2-yl)phenyl]-3-methylbenzamide](/img/structure/B5762412.png)
![3-ethyl-7-[(3-fluorobenzyl)oxy]-4-methyl-2H-chromen-2-one](/img/structure/B5762448.png)